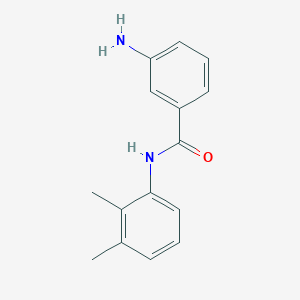

3-amino-N-(2,3-dimethylphenyl)benzamide

Vue d'ensemble

Description

3-amino-N-(2,3-dimethylphenyl)benzamide is an organic compound with the molecular formula C15H16N2O It is a benzamide derivative characterized by the presence of an amino group at the third position and a 2,3-dimethylphenyl group attached to the nitrogen atom of the benzamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,3-dimethylphenyl)benzamide typically involves the reaction of 3-aminobenzamide with 2,3-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3-amino-N-(2,3-dimethylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Applications De Recherche Scientifique

Chemistry

3-amino-N-(2,3-dimethylphenyl)benzamide serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions:

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction: It can be reduced to yield corresponding amines.

- Substitution Reactions: The compound can undergo electrophilic or nucleophilic substitutions on its aromatic rings.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antibacterial Properties: Studies suggest potential effectiveness against various bacterial strains.

- Antioxidant Activity: It may exhibit properties that help mitigate oxidative stress.

Table 1: Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Antibacterial | Effective against specific bacterial strains | |

| Antioxidant | Mitigates oxidative stress |

Medicinal Chemistry

The compound is being explored for its therapeutic potential, particularly in drug design and optimization:

- Structure-Activity Relationship (SAR): Medicinal chemists analyze SAR to enhance pharmacological properties.

- Lead Optimization: Derivatives are evaluated for improved potency and selectivity against biological targets.

Table 2: Research Focus Areas in Medicinal Chemistry

| Focus Area | Description |

|---|---|

| Bioassays | Evaluate binding affinity and efficacy |

| Pharmacokinetics | Study absorption, distribution, metabolism, excretion (ADME) properties |

| Toxicity Studies | Investigate safety profiles |

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound demonstrated its effectiveness against Gram-positive bacteria. The compound was tested using standard agar diffusion methods, showing significant inhibition zones compared to control groups.

Case Study 2: Antioxidant Activity

Research investigating the antioxidant activity of this compound revealed that it effectively scavenged free radicals in vitro. The results indicated a dose-dependent response, suggesting potential applications in formulations aimed at reducing oxidative damage.

Mécanisme D'action

The mechanism of action of 3-amino-N-(2,3-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The amino group and the benzamide moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system under study .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2,3-Dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide: This compound shares structural similarities but differs in the substitution pattern on the benzamide moiety.

3-Amino-N-(2,5-dimethylphenyl)benzamide: Similar in structure but with a different position of the dimethylphenyl group.

Uniqueness

3-amino-N-(2,3-dimethylphenyl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Activité Biologique

3-amino-N-(2,3-dimethylphenyl)benzamide is a benzamide derivative notable for its diverse biological activities and potential therapeutic applications. This compound, with the molecular formula C₁₅H₁₆N₂O and a molecular weight of approximately 240.30 g/mol, has garnered attention in medicinal chemistry due to its structural characteristics that influence its pharmacological properties.

Structural Characteristics

The unique structure of this compound includes:

- An amino group at the meta position relative to the amide group on a benzene ring.

- A dimethyl-substituted phenyl group , which enhances its reactivity and biological interactions.

These features contribute to its potential efficacy in various biological assays and therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Anticonvulsant Activity : Compounds in the benzamide class, including this derivative, have been explored for their anticonvulsant properties. Studies suggest that modifications in the structure can enhance efficacy against seizures .

- Antiviral Properties : Preliminary studies indicate potential antiviral activity, particularly against HIV-1 integrase interactions. Compounds with similar structures have shown inhibition rates exceeding 50%, suggesting that structural features like methyl substitution may enhance potency .

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Activity Type | Inhibition Rate (%) | Reference |

|---|---|---|---|

| This compound | Antiviral (HIV-1 IN) | >50% | |

| 4-amino-N-(2-methylphenyl)benzamide | Anticonvulsant | Not specified | |

| 3-aminobenzamide | General activity | Moderate |

Toxicological Evaluation

Toxicity studies are crucial for assessing the safety profile of this compound. Initial findings suggest that while some derivatives exhibit low toxicity (CC50 values >100 µM), others may present higher toxicity levels. Ongoing research aims to optimize these compounds for better safety profiles while maintaining efficacy .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound's structural features allow for effective binding to specific receptors involved in neurotransmission and viral replication.

- Enzyme Inhibition : It may inhibit key enzymes relevant to disease pathways, thereby exerting therapeutic effects.

Propriétés

IUPAC Name |

3-amino-N-(2,3-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-5-3-8-14(11(10)2)17-15(18)12-6-4-7-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGORUYGVLRARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424186 | |

| Record name | 3-amino-N-(2,3-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102630-86-4 | |

| Record name | 3-amino-N-(2,3-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.